4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1379335-94-0
VCID: VC8236681
InChI: InChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12)
SMILES: C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O
Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

CAS No.: 1379335-94-0

Cat. No.: VC8236681

Molecular Formula: C8H4ClNO2S

Molecular Weight: 213.64

* For research use only. Not for human or veterinary use.

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid - 1379335-94-0

Specification

CAS No. 1379335-94-0
Molecular Formula C8H4ClNO2S
Molecular Weight 213.64
IUPAC Name 4-chlorothieno[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12)
Standard InChI Key VGXKUAIWPFROEJ-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O
Canonical SMILES C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a thieno[2,3-b]pyridine scaffold—a bicyclic system merging a thiophene ring (five-membered sulfur-containing ring) with a pyridine ring (six-membered nitrogen-containing aromatic ring). The chlorine substituent at the 4-position and the carboxylic acid group at the 2-position introduce electronic and steric effects that influence reactivity and intermolecular interactions. The IUPAC name, 4-chlorothieno[2,3-b]pyridine-2-carboxylic acid, reflects this substitution pattern.

Key identifiers include:

  • SMILES: OC(=O)C1=CC2=C(C=N1)S/C(=C\2Cl)N

  • InChIKey: VGXKUAIWPFROEJ-UHFFFAOYSA-N

  • Canonical SMILES: C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O

Physicochemical Properties

While experimental data on solubility and partition coefficients are unavailable for this specific compound, predictive models based on its structure suggest moderate lipophilicity. The carboxylic acid group enhances water solubility via ionization at physiological pH, whereas the chlorine and aromatic systems contribute to hydrophobic interactions. Comparative analysis with structurally similar compounds, such as ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate (CAS No. 59713-58-5), reveals a calculated logP of 2.87 and aqueous solubility of 0.0754 mg/mL, though these values may vary for the 2-carboxylic acid derivative .

PropertyValue
Molecular FormulaC8H4ClNO2S\text{C}_8\text{H}_4\text{ClNO}_2\text{S}
Molecular Weight213.64 g/mol
CAS No.1379335-94-0
XLogP3 (Predicted)3.05
Topological Polar Surface Area67.43 Ų

Synthesis and Chemical Modifications

Synthetic Routes

Applications in Drug Discovery

Lead Optimization

The compound’s dual functionality (carboxylic acid and chlorine) makes it a candidate for lead optimization in medicinal chemistry. For example:

  • Bioisosteric replacement: Substituting carboxylate with tetrazole or sulfonamide groups to improve metabolic stability.

  • Prodrug development: Esterification to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.

Computational Modeling

In silico studies could predict binding affinities for targets such as:

  • Protein kinases: EGFR, VEGFR, or CDKs.

  • Microbial enzymes: Dihydrofolate reductase (DHFR) or β-lactamase.

Molecular docking simulations using the compound’s crystal structure (if available) or optimized geometry may identify promising therapeutic avenues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator